N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a benzamide moiety, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the oxazole derivative with benzoyl chloride in the presence of a base, such as triethylamine.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using trifluoromethylating agents, such as trifluoromethyl iodide, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters, such as temperature, pressure, and reaction time, to achieve optimal results.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes, such as catalysts and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethyl groups, which contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRWAHWNPZABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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